BenchChemオンラインストアへようこそ!

3-(1-methyl-1H-pyrazol-5-yl)piperidine

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

3-(1-Methyl-1H-pyrazol-5-yl)piperidine (CAS 1251925-05-9, C₉H₁₅N₃, MW 165.24) is a heterocyclic chemical building block comprised of a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-5-yl moiety. This pyrazole-piperidine core scaffold is recognized as a privileged structure in medicinal chemistry, having been employed in the development of small-molecule drug candidates targeting diverse therapeutic areas including HIV-1 entry inhibition (CCR5/CXCR4 antagonism and reverse transcriptase inhibition), coagulation Factor Xa inhibition, N-type calcium channel blockade for pain management, and dopamine D4 receptor modulation.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1251925-05-9
Cat. No. B1453241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-5-yl)piperidine
CAS1251925-05-9
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2CCCNC2
InChIInChI=1S/C9H15N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3
InChIKeyKFLUIGJBFHESJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-pyrazol-5-yl)piperidine (CAS 1251925-05-9): Heterocyclic Building Block for CCR5, FXa, and Pain Pathway Discovery Programs


3-(1-Methyl-1H-pyrazol-5-yl)piperidine (CAS 1251925-05-9, C₉H₁₅N₃, MW 165.24) is a heterocyclic chemical building block comprised of a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-5-yl moiety [1]. This pyrazole-piperidine core scaffold is recognized as a privileged structure in medicinal chemistry, having been employed in the development of small-molecule drug candidates targeting diverse therapeutic areas including HIV-1 entry inhibition (CCR5/CXCR4 antagonism and reverse transcriptase inhibition), coagulation Factor Xa inhibition, N-type calcium channel blockade for pain management, and dopamine D4 receptor modulation [2]. The compound is commercially available as a research chemical with purity specifications ranging from 95% to 98% depending on vendor and formulation .

Why Generic 3-(1-Methyl-1H-pyrazol-5-yl)piperidine Substitution Fails: Regioisomer-Dependent Activity and Scaffold Differentiation


In the pyrazole-piperidine chemical series, regioisomeric positioning of the pyrazole substituent on the piperidine ring fundamentally alters biological target engagement profiles. The 3-substituted piperidine regioisomer (CAS 1251925-05-9) presents a distinct vector geometry compared to the more commonly studied 4-substituted analog (4-(1-methyl-1H-pyrazol-5-yl)piperidine), which has been extensively characterized in CCR5 antagonist and muscarinic M4 receptor agonist programs [1]. SAR studies in related pyrazolylpiperidine series have demonstrated that the placement of the unsubstituted nitrogen atom within the heterocycle, as well as the point of attachment to the piperidine ring, critically influences both in vitro potency and oral bioavailability [2]. Consequently, procuring the incorrect regioisomer—even within the same nominal compound class—will yield non-overlapping SAR trajectories and cannot serve as a structurally valid alternative without comprehensive revalidation of biological activity.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-pyrazol-5-yl)piperidine: Regioisomer Comparison, Scaffold Performance, and Structural Features


Regioisomer Substitution Position Determines Dihedral Geometry and Predicted Pharmacophore Conformation

The 3-substituted piperidine regioisomer (target compound) presents a distinct spatial orientation relative to the 4-substituted analog. X-ray crystallographic analysis of the closely related 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivative tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate established a dihedral angle of 33.4(1)° between the pyrazole ring plane and the approximate mirror plane of the piperidine ring [1]. The 3-substituted regioisomer would project the pyrazole moiety at a different vector angle, which is predicted to alter the binding conformation in protein active sites. Molecular modeling studies of pyrazole-piperidine core compounds have further demonstrated that the chemokine receptor-bound conformations exhibit a conserved geometry distinct from reverse transcriptase-bound conformations [2].

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Pyrazole-Piperidine Scaffold Enables Multi-Mechanism Target Engagement Versus Single-Mechanism Scaffolds

The pyrazole-piperidine core scaffold, of which 3-(1-methyl-1H-pyrazol-5-yl)piperidine is a representative building block, has demonstrated the capacity to support concurrent inhibition of multiple therapeutic targets. Lead compound 3, a derivative built upon the pyrazole-piperidine core, exhibits three simultaneous mechanisms of action against HIV-1: (1) non-nucleoside reverse transcriptase inhibition (NNRTI), (2) CCR5-mediated M-tropic viral entry inhibition, and (3) CXCR4-based T-tropic viral entry inhibition that preserves native chemokine ligand binding [1]. This multi-mechanism profile contrasts with single-target scaffolds that require co-administration of multiple agents to achieve comparable breadth of coverage. In vitro assays confirmed that compound 3 blocks both CCR5- and CXCR4-tropic viral entry while also inhibiting reverse transcriptase activity, representing a distinct pharmacological profile compared to maraviroc (CCR5-only antagonist) and efavirenz (NNRTI-only) [1].

Antiviral Drug Discovery HIV Entry Inhibition Multitarget Pharmacology

Predicted pKa of Piperidine Nitrogen Supports Favorable Ionization State for CNS Penetration and Salt Formation

The predicted pKa of 3-(1-methyl-1H-pyrazol-5-yl)piperidine is 10.01 ± 0.10, indicating that the piperidine nitrogen exists predominantly in the protonated (cationic) state at physiological pH 7.4 . This property is fundamental to the binding interactions observed in related pyrazole-piperidine compounds, where molecular modeling reveals that the piperidine nitrogen adopts a cationic state and forms critical electrostatic interactions within target binding pockets [1]. The high pKa value also supports stable salt formation (e.g., dihydrochloride salt CAS 2097953-90-5) for improved handling and formulation . In contrast, aromatic heterocycles lacking a basic amine center (e.g., unsubstituted pyrazoles) lack this pH-dependent ionization capacity, which limits their utility in receptor interactions requiring ionic pairing.

Physicochemical Property Prediction Formulation Development CNS Drug Design

Procurement-Driven Application Scenarios for 3-(1-Methyl-1H-pyrazol-5-yl)piperidine (CAS 1251925-05-9)


Antiviral Drug Discovery: HIV-1 Entry and Reverse Transcriptase Dual-Target Inhibitor Development

Research programs pursuing single-agent, multi-mechanism antiretroviral therapeutics can utilize 3-(1-methyl-1H-pyrazol-5-yl)piperidine as a core building block for constructing pyrazole-piperidine scaffolds. Literature precedence demonstrates that derivatives of this scaffold exhibit concurrent inhibition of CCR5-mediated entry, CXCR4-mediated entry, and reverse transcriptase activity, addressing both host-target and viral-target pharmacology in a single molecular framework [1]. This approach contrasts with maraviroc (CCR5-only) and NNRTI-only agents and may support discovery of next-generation antiretrovirals with reduced drug-drug interaction potential [1].

Coagulation Cascade Modulation: Factor Xa Inhibitor Lead Optimization

Medicinal chemistry teams developing anticoagulant agents can incorporate 3-(1-methyl-1H-pyrazol-5-yl)piperidine into structure-activity relationship campaigns targeting Factor Xa. Related pyrazolyl piperidine analogs have achieved in vitro FXa IC₅₀ values of 13.4 nM and demonstrated prolonged aPTT and PT in coagulation assays comparable to heparin controls [2]. The scaffold supports binding modes analogous to rivaroxaban within the FXa active site, providing a validated starting point for inhibitor design [2].

Chronic Pain Therapeutics: N-Type Calcium Channel Blocker Optimization

Programs targeting orally bioavailable small-molecule N-type calcium channel blockers for neuropathic and inflammatory pain indications can deploy this pyrazole-piperidine building block. Literature evidence confirms that pyrazole-based N-type calcium channel blockers derived from structurally related cores demonstrate in vivo efficacy in rat models of both inflammatory and neuropathic pain following oral administration [3]. This scaffold class represents a compelling alternative to intrathecally administered peptide-based calcium channel blockers such as ziconotide, which face significant delivery and therapeutic window limitations [3].

Dopamine Receptor Ligand Discovery: D4-Selective Agent Development

Neuroscience discovery efforts seeking dopamine D4 receptor-selective ligands can leverage 3-(1-methyl-1H-pyrazol-5-yl)piperidine as a structurally informative building block. Optimized N-linked heterocyclic piperidine derivatives containing pyrazole moieties have achieved D4 receptor affinities of 5.2 nM with >300-fold selectivity over D2 and D3 receptor subtypes [4]. This level of subtype selectivity is critical for minimizing off-target dopaminergic effects and supports procurement of the 3-substituted regioisomer for exploring novel vectors in D4 receptor pharmacophore mapping [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.